REACTION_CXSMILES
|
C[CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=C[CH:4]=1.C=O.C(O)(=O)C.[CH2:16]([N:23]1CCC(=O)CC1)C1C=CC=CC=1>CO>[CH2:8]1[CH:7]2[CH2:6][NH:9][CH2:2][CH:3]1[CH2:4][NH:23][CH2:16]2
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
418 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Water (700 mL) and KOH pellets (11.7 g, 0.209 mol) were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 3×150 mL CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The yellow residues were triturated with hexane
|
Type
|
CONCENTRATION
|
Details
|
the combined organic solvents were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2CNCC1CNC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |